molecular formula C20H15N3O3 B2633463 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide CAS No. 1226436-93-6

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

Cat. No.: B2633463
CAS No.: 1226436-93-6
M. Wt: 345.358
InChI Key: ZFEQEUMQHLOAMA-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide (CAS 1226436-93-6) is a synthetic organic compound with a molecular formula of C20H15N3O3 and a molecular weight of 345.4 g/mol . This chemical features a complex structure combining indole and quinoline moieties, which are privileged scaffolds in medicinal chemistry known for conferring significant biological activity to molecules . Indole-based compounds are the subject of extensive research in drug discovery due to their wide range of potential pharmacological properties. While specific biological data and mechanism of action for this exact compound are not widely reported in the available literature, its molecular architecture makes it a valuable chemical intermediate for researchers. It can be utilized in the synthesis and exploration of novel molecules for various biomedical research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQEUMQHLOAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoline precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the coupling of these

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is a significant focus in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from indole derivatives and quinoline-based precursors. A notable method includes the reaction of indole-3-carboxaldehyde with anthranilamide under acidic conditions, yielding various intermediates that can be further modified to produce the target compound. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity .

Reaction Scheme

StepReactantsConditionsProduct
1Indole derivative + AnthranilamideReflux in acetonitrile with p-TSADihydroquinazolinone
2DihydroquinazolinoneAir exposureQuinazolinone
3Quinazolinone + Methoxy group sourceAlkylationTarget compound

Antibacterial Properties

Recent studies have demonstrated that This compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Cannabinoid Receptor Interaction

Additionally, derivatives of this compound have shown promising results as selective ligands for cannabinoid receptors, particularly CB₂. For instance, a fluorinated variant demonstrated a binding affinity (Ki) of 6.2 nM, indicating its potential utility in therapeutic applications related to pain management and inflammation .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Assay : In vitro testing revealed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.
  • CB₂ Receptor Binding : Functional assays confirmed that the compound selectively activates the CB₂ receptor without significant interaction with CB₁ receptors, reducing potential psychoactive effects.
  • Cell Viability Studies : Cytotoxicity assays on human cell lines indicated low toxicity at therapeutic concentrations, supporting its safety profile for further development.

Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
AntibacterialInhibition of MRSA5 µg/mL - 50 µg/mL
Cannabinoid BindingSelective CB₂ ligandKi = 6.2 nM
CytotoxicityLow toxicity in human cells>50 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related indole-oxoacetamide derivatives reveals key differences in substituents, biological targets, and mechanisms of action:

Compound Substituents Biological Activity IC50/Ki Mechanism Reference
Target Compound 2-Methoxyquinolin-8-yl Not explicitly reported N/A Hypothesized apoptosis induction -
Compound 5r Adamantan-1-yl Anticancer (HepG2 cells) 10.56 ± 1.14 µM Caspase-8-dependent apoptosis
Compound 8 Fluorinated indole CB2 receptor ligand Ki = 6.2 nM Cannabinoid receptor binding
D-24851 Pyridin-4-yl Microtubule inhibitor Not provided G2-M phase arrest, no neurotoxicity
Compound 15 2-Methylquinolin-8-yl Anticancer (structural analog) Not provided Apoptosis induction (speculative)
8,9-Dihydrocoscinamide B N-(2-(1H-Indol-3-yl)ethyl) Antimicrobial (ESKAPE panel) Not provided Unknown

Key Observations

Substituent Effects on Activity: Adamantane vs. Quinoline Groups: Compound 5r (adamantane-substituted) shows selective cytotoxicity against HepG2 cells via caspase-8 activation, while quinoline-substituted compounds like D-24851 and Compound 15 may target microtubules or other pathways . The methoxy group in the target compound could enhance solubility or receptor binding compared to methyl or pyridyl substituents. Fluorinated Derivatives: Fluorination (Compound 8) shifts activity to cannabinoid receptor modulation, underscoring the scaffold’s adaptability to diverse targets .

Mechanistic Diversity: Apoptosis Induction: Compound 5r activates caspase-8 and PARP cleavage, bypassing mitochondrial pathways (caspase-9-independent) . This contrasts with D-24851, which destabilizes microtubules without neurotoxic effects .

Synthetic Feasibility :

  • High-yield syntheses (85–89%) and robust characterization (NMR, HRMS) are common for indole-oxoacetamides, suggesting scalability for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide?

  • Methodological Answer : The synthesis typically involves coupling indole-derived intermediates with quinoline-based moieties. For example, a reflux reaction under acidic conditions (e.g., acetic acid) is used to facilitate amide bond formation between 2-oxoacetamide precursors and methoxyquinoline derivatives. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural elucidation employs a combination of:

  • Spectroscopy : FT-IR for functional group identification (e.g., carbonyl stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for proton/carbon environment analysis (e.g., indole NH at δ 10–12 ppm), and HR-MS for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve 3D geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s anti-cancer activity?

  • Methodological Answer :

  • Cell Lines : Use human cancer cell lines (e.g., HepG2, MCF7) for cytotoxicity assays.
  • Assays : Perform MTT assays to determine IC₅₀ values (e.g., IC₅₀ = 10.56 µM in HepG2 cells) and Western blotting to assess apoptosis markers (e.g., PARP cleavage, caspase-3/8 activation) .
  • Dose-Response : Establish time- and concentration-dependent effects to differentiate cytostatic vs. cytotoxic mechanisms .

Q. How can computational methods predict the compound’s electronic and vibrational properties?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. Compare with experimental FT-IR/Raman data to validate predictions .
  • Discrepancy Resolution : If computational and experimental NMR/IR data conflict, re-examine solvent effects, tautomerism, or crystal packing forces in the DFT model .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • SAR Analysis : Compare derivatives (e.g., substituents on the indole or quinoline rings) to identify structural determinants of activity. For example, methoxy groups on quinoline may enhance membrane permeability .

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